N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

Descripción

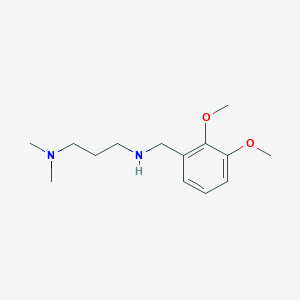

Chemical Identity and Properties N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride (CAS: 1158577-04-8) is a tertiary amine derivative with the molecular formula C₁₄H₂₆Cl₂N₂O₂ and a molecular weight of 325.27 g/mol . Its structure comprises a propane-1,3-diamine backbone substituted with a dimethylamino group and a 2,3-dimethoxybenzyl moiety (Figure 1). The dihydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Safety and Handling Classified as an IRRITANT, this compound requires careful handling to avoid exposure to skin, eyes, or respiratory systems .

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTCZTNZSSFDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride typically involves multiple steps:

Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reductive amination with N,N-dimethylpropane-1,3-diamine. This step often uses a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.

Purification: The intermediate product is purified using standard techniques like column chromatography.

Formation of the Dihydrochloride Salt: The purified intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Automated Purification Systems: Employing automated systems for purification to handle large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The benzyl group can be reduced to a methyl group using hydrogenation techniques.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: 2,3-dimethoxybenzoic acid.

Reduction: 2,3-dimethylbenzylamine.

Substitution: 2,3-dimethoxybenzyl derivatives with various substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride exhibit antitumor properties. These compounds can interact with biological targets that are crucial for cancer cell proliferation. A study highlighted the potential of related compounds in inhibiting the growth of various cancer cell lines, suggesting a promising avenue for cancer treatment development .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with specific enzymes such as dihydrofolate reductase (DHFR). The results indicate that it may serve as an effective inhibitor, surpassing known analogs in binding strength . This suggests potential applications in drug design targeting metabolic pathways involved in cancer and other diseases.

Agricultural Science

Herbicidal Activity

The compound's structural characteristics allow it to be evaluated for herbicidal activities. Studies have shown that derivatives containing similar functional groups can exhibit significant herbicidal effects against various weed species. For instance, certain N,N'-diacylhydrazines have demonstrated effectiveness in controlling both monocotyledonous and dicotyledonous weeds, which could be extrapolated to assess the efficacy of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride in agricultural settings .

Material Science

Synthesis of Coordination Complexes

The compound has been utilized in the synthesis of coordination complexes with transition metals. For example, studies have reported the formation of copper(II) complexes using similar diamine structures. These complexes have been characterized using various spectroscopic techniques and have shown promising properties for applications in catalysis and materials science . The ability to form stable complexes can be advantageous in developing new materials with specific electronic or catalytic properties.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits growth of cancer cell lines; potential for drug development |

| Molecular Docking Studies | Effective inhibitor of DHFR; strong binding affinity | |

| Agricultural Science | Herbicidal Activity | Potential effectiveness against various weed species |

| Material Science | Synthesis of Coordination Complexes | Formation of metal complexes; applications in catalysis and materials science |

Case Studies

-

Antitumor Efficacy Study

A study investigated the antitumor effects of structurally related compounds on human cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through targeted mechanisms involving apoptosis induction. -

Herbicidal Activity Evaluation

Researchers evaluated the herbicidal activity of N,N'-diacylhydrazines against specific weed species. Results indicated higher efficacy against dicotyledonous weeds compared to monocotyledonous ones, providing insights into potential agricultural applications. -

Synthesis and Characterization of Metal Complexes

The synthesis of copper(II) complexes using similar diamines was reported, showcasing their characterization through UV-Vis spectroscopy and other techniques. The study highlighted their potential use as catalysts in organic reactions.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzyl group, with its methoxy substitutions, can enhance binding affinity to these targets, while the dimethylpropane-1,3-diamine backbone provides structural flexibility. This allows the compound to modulate biological pathways effectively.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N,N-dimethylpropane-1,3-diamine dihydrochlorides , which vary in their aromatic substituents and functional groups. Below is a comparative analysis of key analogues:

Key Differences and Implications

In contrast, the 3,4-diethoxybenzyl analogue (sc-355889) may exhibit altered lipophilicity and receptor binding due to extended ethoxy groups . The tetramethyl-p-phenylenediamine derivative (CAS: 637-01-4) lacks an aromatic benzyl group, making it more suitable as a redox mediator than a receptor-targeting agent .

Molecular Weight and Solubility

- Higher molecular weight analogues (e.g., 411.39 g/mol dibenzazepine derivative) demonstrate reduced aqueous solubility, limiting their use in liquid formulations .

- The target compound’s moderate molecular weight (325.27 g/mol) balances solubility and membrane permeability, ideal for in vitro studies .

Safety Profiles

Actividad Biológica

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride (CAS: 121177-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₄H₂₄N₂O₂

- Molecular Weight : 252.36 g/mol

- Structure : The compound features a dimethoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone.

Antioxidant Properties

Research has indicated that compounds related to N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibit significant antioxidant properties. For example, idebenone, a structural analogue, has demonstrated the ability to scavenge free radicals and prevent lipid peroxidation through redox cycling mechanisms . This suggests that N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine may possess similar activities, potentially contributing to neuroprotective effects.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. A study on related polymer composites showed promising antibacterial activity against common pathogens when combined with nanoparticles . The mechanism is thought to involve electrostatic interactions between the negatively charged bacterial surfaces and the positively charged nanoparticles, enhancing the bactericidal effect.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine on cancer cell lines. Results indicated that certain concentrations of related compounds exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) while sparing normal fibroblast cells . This selective toxicity is crucial for developing anticancer agents that minimize harm to healthy tissues.

Safety and Irritation

Toxicological assessments suggest that N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride may cause skin and eye irritation. It is classified as a mild skin sensitizer based on studies involving similar amines . Long-term exposure studies indicate a low potential for systemic toxicity but highlight the need for caution due to irritative properties.

Environmental Impact

The compound is noted for its low bioaccumulation potential and biodegradability. However, it poses toxicity risks to aquatic life . Understanding these environmental effects is essential for assessing the compound's overall safety profile.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₂ |

| Molecular Weight | 252.36 g/mol |

| Antioxidant Activity | Significant (analogous) |

| Antimicrobial Activity | Positive (in composites) |

| Cytotoxicity in MCF-7 Cells | High at specific doses |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

Case Studies

- Antioxidant Mechanism Study : Research demonstrated that idebenone scavenges free radicals effectively at plasma levels achievable through oral dosing. This mechanism could be extrapolated to understand the antioxidant capabilities of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine .

- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various nanocomposites against MCF-7 cells. The results indicated that certain formulations containing diamines showed significant inhibition of cell growth without affecting normal fibroblast cells .

Q & A

Q. What are the recommended synthetic routes for N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : A plausible synthesis involves reductive amination or nucleophilic substitution using N,N-dimethylpropane-1,3-diamine (123) as a precursor. For example, reacting 2,3-dimethoxybenzyl chloride with excess diamine in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by HCl salt formation. Purification via column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water is advised. Monitor reaction progress by TLC (Rf ~0.3 in CHCl3:MeOH 9:1) and confirm purity via ¹H/¹³C NMR and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture due to hygroscopic dihydrochloride salts. Use desiccants (silica gel) in storage vials. For handling, wear nitrile gloves, chemical goggles, and a lab coat. Conduct work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify aromatic protons (6.7–7.2 ppm for dimethoxybenzyl) and aliphatic chain signals (2.2–3.5 ppm for dimethylamine).

- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (expected [M-Cl]⁺).

- XRD : For crystalline samples, use SHELXL for structure refinement. Compare bond lengths/angles to similar dihydrochloride salts (e.g., clomipramine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by diastereomers or dynamic proton exchange?

- Methodological Answer :

Q. What strategies are effective for crystallizing this compound, and how do hydrogen-bonding patterns influence crystal packing?

- Methodological Answer : Use solvent diffusion (e.g., layering diethyl ether into a methanol solution). SHELXL refinement often reveals N–H···Cl and O–H···Cl hydrogen bonds between the dihydrochloride ions and solvent molecules. Graph set analysis (Etter’s rules) can classify motifs like for dimeric Cl⁻ interactions .

Q. How can impurities (e.g., mono-HCl salts or des-methyl analogs) be detected and quantified?

- Methodological Answer :

- HPLC : Use a C18 column (0.1% TFA in H₂O/ACN gradient). Compare retention times to reference standards (e.g., MM0022.07, a related dihydrochloride impurity).

- LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions .

Q. What in vitro models are suitable for hypothesizing biological activity based on structural analogs?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to quaternary ammonium compounds (e.g., compound 121 in ).

- Neuropharmacology : Screen for acetylcholinesterase inhibition (cf. edrophonium chloride, ) or monoamine transporter modulation .

Data Contradiction & Optimization

Q. How should discrepancies between computational and experimental solubility data be addressed?

Q. What are the limitations of SHELXL for refining high-disorder structures of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.